2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications
1. Cytotoxic Activity in Cancer Research
- A study by Ding et al. (2012) described the synthesis of novel compounds, including imidazo[2,1-b]thiazole scaffolds, and their testing for cytotoxicity against human cancer cell lines like HepG2 and MDA-MB-231. This research highlights the potential of these compounds in cancer treatment (Ding et al., 2012).
2. Spectroscopic and Crystal Structure Analysis
- Banu et al. (2013) conducted a study on the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, performing elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses. This research contributes to our understanding of the molecular structure and potential applications of these compounds (Banu et al., 2013).
3. Antimicrobial Activity
- Güzeldemirci and Küçükbasmacı (2010) synthesized a series of compounds, including imidazo[2,1-b]thiazole derivatives, and tested them for antibacterial and antifungal activities. The compounds showed promising antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010).
4. Anti-Inflammatory Activity
- A study by Abignente et al. (1976) explored the preparation of ethyl imidazo[2,1-b]thiazole-6-acetates and tested their anti-inflammatory activity, which adds to the understanding of potential medical applications for these compounds (Abignente et al., 1976).
5. Potential for Imaging Histamine H3 Receptors
- Iwata et al. (2000) conducted research on fluoroproxyfan, a histamine H3 receptor ligand, labeled with 18F for clinical PET studies. This indicates potential applications in medical imaging and diagnostics (Iwata et al., 2000).
6. Antioxidant Activity
- Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, including coordination complexes with significant antioxidant activity. This research points to the potential of these compounds in antioxidant applications (Chkirate et al., 2019).
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with various targets to exert their effects . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways to exert their diverse biological activities .
Result of Action
It is known that thiazole derivatives can exert a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-2-28-19-9-5-16(6-10-19)20-13-26-18(14-29-22(26)25-20)11-21(27)24-12-15-3-7-17(23)8-4-15/h3-10,13-14H,2,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUSEBWIHWHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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